5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile
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Overview
Description
5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with (S)-2-amino-1-propanol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may also be explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-{[(2S)-2-oxopropyl]amino}pyridine-2-carbonitrile.
Reduction: Formation of 5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is not well understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to changes in their activity. The hydroxyl and amino groups in the compound may form hydrogen bonds with the target molecules, stabilizing the interaction and modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-pyridinecarbonitrile: A similar compound with an amino group instead of the hydroxypropylamino group.
2-pyridinecarbonitrile: A simpler derivative with only the nitrile group attached to the pyridine ring.
Uniqueness
5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is unique due to the presence of both the hydroxypropylamino and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-[[(2S)-2-hydroxypropyl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3/t7-/m0/s1 |
InChI Key |
CRABFYRLNQUVFK-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CNC1=CN=C(C=C1)C#N)O |
Canonical SMILES |
CC(CNC1=CN=C(C=C1)C#N)O |
Origin of Product |
United States |
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